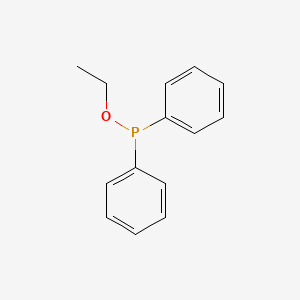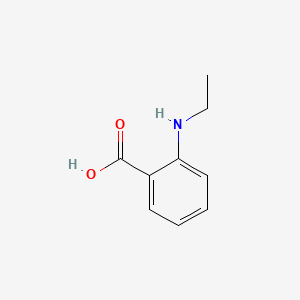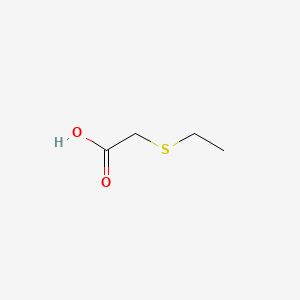
Ethoxydiphenylphosphine
Overview
Description
Ethoxydiphenylphosphine (EDPP) is an organophosphorus compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as ether and benzene. EDPP is a versatile reagent with numerous applications in synthetic organic chemistry and biochemistry. It is used as a reagent for the synthesis of various heterocyclic compounds, as well as for the synthesis of polymers and monomers. In addition, EDPP is used as a catalyst for a variety of chemical reactions such as the reduction of ketones, the oxidation of alcohols, and the hydrolysis of esters. EDPP is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
1. Synthesis and Characterization
- Synthesis of Long Alkyl Chain Phosphines: Ethoxydiphenylphosphine derivatives have been synthesized with long alkyl chains for immobilization. These compounds, such as (EtO)3Si(CH2)xPPh2, have been characterized by NMR spectroscopy and X-ray crystallography, demonstrating their potential in various chemical applications (Fetouaki et al., 2006).
2. Catalysis
- Olefin Polymerization Catalysts: Phosphine sulfonate nickel complexes with this compound ligands have been utilized in ethylene polymerization, producing low molecular weight polyethylenes. This showcases the role of such compounds in polymer synthesis (Noda, Kochi & Nozaki, 2009).
3. Solid-State NMR Studies
- Study of Immobilized Phosphines: this compound has been used in studies involving immobilization on silica, with identification of byproducts via solid-state NMR. This research provides insights into the behavior of such compounds when attached to solid supports (Sommer et al., 2004).
4. Medicinal Chemistry
- Gold(I) Complexes for Anticancer Activity: this compound-related compounds have been studied in the context of gold(I) complexes for potential anticancer applications. The research into these compounds offers promising avenues for therapeutic development (Marzo et al., 2019).
5. Pharmacological Studies
- Antitumor Activity of Gold Complexes: Bisphosphines related to this compound and their gold complexes have been investigated for antitumor activity in various animal tumor models. This highlights the potential pharmaceutical applications of these compounds (Mirabelli et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl diphenylphosphinite are certain types of organic compounds involved in polymerization reactions . It acts as an initiator and catalyst in these reactions .
Mode of Action
Ethyl diphenylphosphinite interacts with its targets through a process known as ring-opening polymerization (ROP) . This compound serves as an initiator and diphenyl phosphate (DPP) acts as a dual-role organocatalyst . The process involves the activated monomer mechanism (AMM) and the reversible chain end deactivation process through a unique equilibrium reaction between the active phosphinite center and its protonated dormant species .
Biochemical Pathways
The key biochemical pathway affected by Ethyl diphenylphosphinite is the polymerization of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL) . The compound’s action leads to the synthesis of poly(ε-caprolactone)s (PCLs) and poly(δ-valerolactone)s (PVLs) with controlled molar masses .
Result of Action
The result of Ethyl diphenylphosphinite’s action is the controlled/living polymerization of ε-caprolactone and δ-valerolactone . This leads to the production of polymers with various controlled molar masses and moderate dispersities .
Action Environment
The medium acidity of DPP is found to be significantly crucial for achieving controlled polymerization . . Therefore, the environmental pH could potentially influence the action, efficacy, and stability of Ethyl diphenylphosphinite.
Biochemical Analysis
Biochemical Properties
Ethoxydiphenylphosphine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in catalytic processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . The compound interacts with enzymes such as palladium and nickel catalysts, enhancing their activity and stability. These interactions are primarily based on the coordination of the phosphorus atom in this compound with the metal centers of the catalysts, forming stable complexes that promote efficient catalytic cycles .
Cellular Effects
This compound has been observed to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, either inhibiting or activating their functions . For example, this compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Conversely, it can also activate certain enzymes by stabilizing their active conformations, enhancing their catalytic activity . These binding interactions are crucial for the compound’s biochemical effects and its role in various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to air and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through modulation of enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more significant beyond a certain concentration . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments . These transport and distribution processes are crucial for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the presence of targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its interactions with other biomolecules. Additionally, the subcellular localization of this compound can affect its stability and degradation, influencing its overall biochemical effects .
Properties
IUPAC Name |
ethoxy(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCPEDXAHDCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222160 | |
| Record name | Ethyl diphenylphosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl diphenylphosphinite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14194 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
719-80-2 | |
| Record name | Ethyl P,P-diphenylphosphinite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl diphenylphosphinite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl diphenylphosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diphenylphosphinite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethoxydiphenylphosphine interact with palladium complexes?
A1: this compound acts as a ligand in coordination chemistry, particularly with palladium complexes. In the described research [], it coordinates to the palladium center in a distorted square-planar geometry. This interaction is confirmed by the crystal structure analysis, showing this compound donating electron density through its phosphorus atom to the palladium. The phosphorus atom of the this compound is positioned trans to the oxygen atom of the deprotonated [1-(diphenylphosphino)-3,3,3-trifluoropropen-2-ol] ligand within the complex.
Q2: What is the role of this compound in the formation of the palladium complex described in the research?
A2: The research suggests that the title compound, chloropalladium(II)–dichloromethane, is formed through the controlled hydrolysis of cis-[PdCl2(Ph2PC:CCF3)2] in the presence of this compound []. While the exact mechanism isn't detailed, the presence of this compound as a ligand in the final complex suggests it likely participates in stabilizing the palladium center during hydrolysis, influencing the final structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














